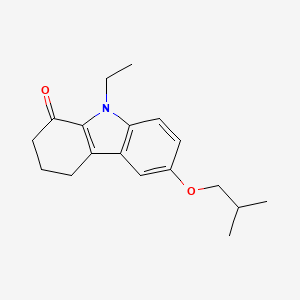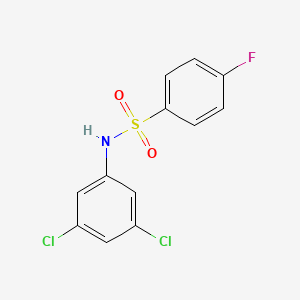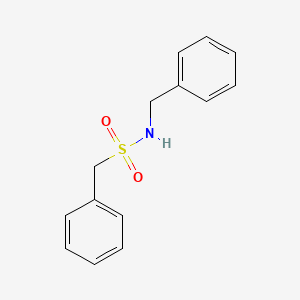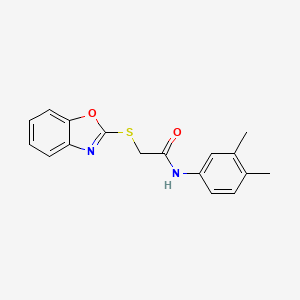![molecular formula C23H24N4O B5577271 N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)
N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrazole derivatives, including compounds similar to the one , are often synthesized through cyclocondensation reactions, employing carbohydrazides and various aldehydes or by reactions involving amines or hydrazines with key intermediates. Such methods aim to introduce specific substituents influencing the compound's biological and chemical behavior (K. Kumara et al., 2018; M. Allan et al., 2009).
Molecular Structure Analysis
X-ray crystallography is a common technique used to confirm the structure of pyrazole derivatives. It provides detailed insights into the molecular conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's stability and reactivity (K. Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cycloadditions, which are useful for introducing new functional groups and modifying the compound's chemical properties. These reactions are essential for developing compounds with desired biological or chemical activities (Wenjing Liu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, can be derived from the compound's molecular structure and are essential for determining its suitability for various applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to assess thermal stability and decomposition patterns (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for both synthetic chemistry applications and the understanding of the compound's behavior in biological systems. Studies often employ spectroscopic methods such as NMR, IR, and mass spectrometry for detailed chemical characterization (K. Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Antitumor Agents
A novel series of indole derivatives linked to the pyrazole moiety were designed and synthesized as antitumor agents. Compounds in this series showed promising cytotoxicity activities in vitro against various human cancer types, such as human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) using the MTT assay. Specifically, certain derivatives provided exceptional anticancer inhibition performance against the HepG2 cancer cell line, indicating the potential of these compounds as strong anticancer candidate drugs (Hassan et al., 2021).
Antibacterial Agents
Research on pyrazole derivatives has identified promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Novel analogs designed and synthesized for this purpose were assessed for their cytotoxic activity against the mammalian Vero cell line, indicating that the antibacterial activity of these compounds was achieved at non-cytotoxic concentrations. This underscores their potential application in addressing bacterial infections while minimizing toxicity to host cells (Palkar et al., 2017).
Synthesis Methods
The microwave-assisted synthesis of tetrazolyl pyrazole amides was explored due to their interesting biological activities, including bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method has been recognized for its efficiency, offering a rapid approach to obtaining these compounds compared to conventional heating methods. Such advancements in synthesis methods contribute to the broader accessibility of these compounds for further biological evaluation and potential application (Hu et al., 2011).
Propiedades
IUPAC Name |
N,3,5,7-tetramethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-15-11-16(2)21-20(12-15)17(3)22(25-21)23(28)26(4)14-18-7-5-8-19(13-18)27-10-6-9-24-27/h5-13,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREPLQDDCUPTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC(=CC=C3)N4C=CC=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

